molecular formula C20H24N4O B4257004 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide

Cat. No. B4257004
M. Wt: 336.4 g/mol
InChI Key: GLPTXNSWEJMOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide, also known as JNJ-26854165, is a small molecule inhibitor of histone deacetylase (HDAC). It has been studied extensively for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide inhibits HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a critical role in gene expression by opening up chromatin structure and allowing transcription factors to access DNA. By inhibiting HDAC enzymes, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide increases histone acetylation and alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits tumor growth, and enhances the effectiveness of chemotherapy and radiation therapy. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of histone deacetylation and gene expression. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have low toxicity in preclinical studies. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in autoimmune diseases and inflammatory disorders. Additionally, further studies could explore the mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide and its interactions with other drugs and therapies. Finally, clinical trials could be conducted to evaluate the safety and effectiveness of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide in cancer patients.

Scientific Research Applications

N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indol-3-yl)acetamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-24(4-2)20-15(8-7-11-21-20)13-23-19(25)12-16-14-22-18-10-6-5-9-17(16)18/h5-11,14,22H,3-4,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPTXNSWEJMOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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